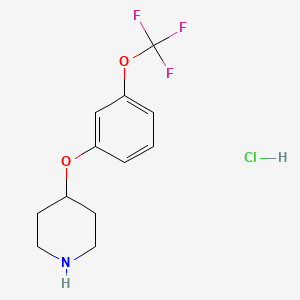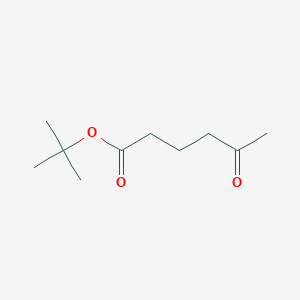![molecular formula C27H42O2Si B8177498 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol CAS No. 823197-58-6](/img/structure/B8177498.png)
11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an undecan-1-ol backbone. The TBDPS group is known for its stability and resistance to acidic hydrolysis, making it a valuable protecting group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol typically involves the protection of the hydroxyl group in undecan-1-ol using tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction is usually carried out in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The general reaction scheme is as follows:
- Dissolve undecan-1-ol in an anhydrous solvent such as dichloromethane.
- Add TBDPSCl and the base to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product using standard techniques like column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using automated reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol can undergo various chemical reactions, primarily involving the TBDPS protecting group and the hydroxyl group. These reactions include:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) for deprotection of the TBDPS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while reduction could yield various alcohol derivatives.
Scientific Research Applications
11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol is used in various scientific research applications, including:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: In the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: In the development of pharmaceuticals where the stability of the protecting group is crucial.
Industry: In the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The primary mechanism of action for 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol involves the protection of the hydroxyl group by the TBDPS group. This protection prevents unwanted reactions at the hydroxyl site during multi-step synthesis. The TBDPS group is stable under acidic conditions but can be selectively removed using fluoride sources like TBAF .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar in function but less stable under acidic conditions.
Triisopropylsilyl (TIPS) ethers: More stable in the presence of fluoride but bulkier.
Trimethylsilyl (TMS) ethers: Easier to remove but less stable overall.
Uniqueness
11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol is unique due to the increased steric bulk provided by the diphenyl groups, which enhances its stability towards acidic hydrolysis and nucleophilic species . This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are required.
Properties
IUPAC Name |
11-[tert-butyl(diphenyl)silyl]oxyundecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O2Si/c1-27(2,3)30(25-19-13-11-14-20-25,26-21-15-12-16-22-26)29-24-18-10-8-6-4-5-7-9-17-23-28/h11-16,19-22,28H,4-10,17-18,23-24H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJRMQXYXPVBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10838679 |
Source


|
| Record name | 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10838679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823197-58-6 |
Source


|
| Record name | 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10838679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
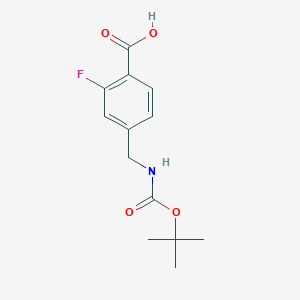
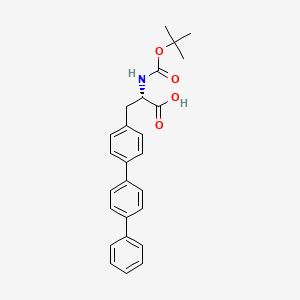
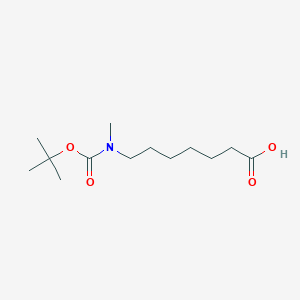

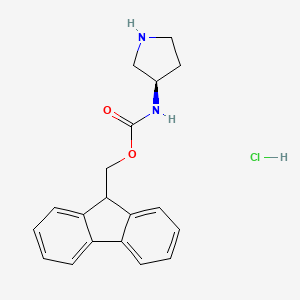

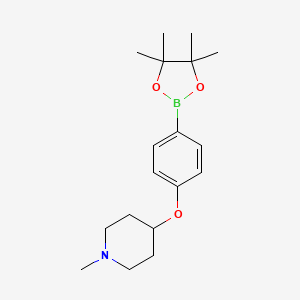
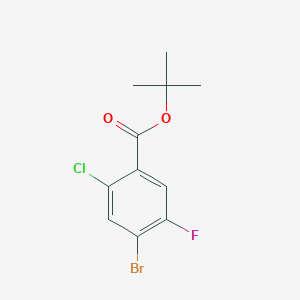
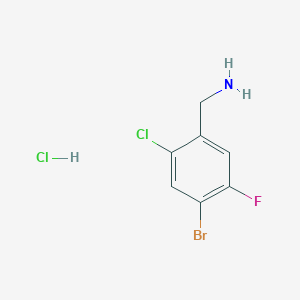
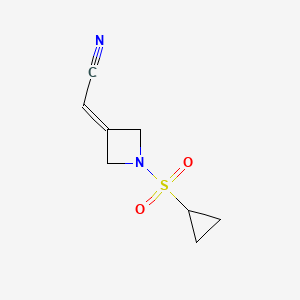
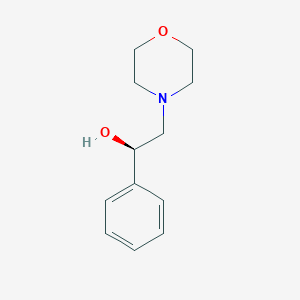
![ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B8177511.png)
